molecular formula C15H15BrN4O2 B11057242 Pyridin-3-yl 5-bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylate

Pyridin-3-yl 5-bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylate

Cat. No.: B11057242
M. Wt: 363.21 g/mol
InChI Key: AUHWDXFLLFCBKQ-UHFFFAOYSA-N
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Description

Pyridin-3-yl 5-bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylate is a heterocyclic compound that features a pyridine ring, a brominated pyrimidine ring, and a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-3-yl 5-bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate amidines with β-dicarbonyl compounds under acidic or basic conditions.

    Bromination: The pyrimidine ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.

    Piperidine Substitution: The brominated pyrimidine undergoes nucleophilic substitution with piperidine, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Esterification: Finally, the carboxylate ester is formed through esterification reactions, typically using alcohols in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromine substituent, potentially leading to debromination.

    Substitution: The bromine atom in the pyrimidine ring is a good leaving group, making the compound susceptible to various nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Debrominated pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridin-3-yl 5-bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and oncological pathways.

    Biological Studies: The compound is used in studying enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: It acts as a probe in chemical biology to investigate the interactions of small molecules with biological macromolecules.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of Pyridin-3-yl 5-bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. The bromine atom and the piperidine moiety play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The pyridine and pyrimidine rings contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-3-yl 5-chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylate
  • Pyridin-3-yl 5-fluoro-2-(piperidin-1-yl)pyrimidine-4-carboxylate
  • Pyridin-3-yl 5-iodo-2-(piperidin-1-yl)pyrimidine-4-carboxylate

Uniqueness

Pyridin-3-yl 5-bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. Bromine’s size and electron-withdrawing nature can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug design.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H15BrN4O2

Molecular Weight

363.21 g/mol

IUPAC Name

pyridin-3-yl 5-bromo-2-piperidin-1-ylpyrimidine-4-carboxylate

InChI

InChI=1S/C15H15BrN4O2/c16-12-10-18-15(20-7-2-1-3-8-20)19-13(12)14(21)22-11-5-4-6-17-9-11/h4-6,9-10H,1-3,7-8H2

InChI Key

AUHWDXFLLFCBKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C(C(=N2)C(=O)OC3=CN=CC=C3)Br

Origin of Product

United States

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